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Compound Name: 2-(1-Azepanylcarbonyl)aniline

Cat. No.: B136440

For Researchers, Scientists, and Drug Development Professionals
Introduction

While specific biological data for 2-(1-Azepanylcarbonyl)aniline is not extensively
documented in publicly available literature, its core structure, an anthranilamide, is a
recognized scaffold in medicinal chemistry. Anthranilamide derivatives are key components in a
variety of therapeutic agents, exhibiting a range of biological activities including anticancer,
anti-inflammatory, and antimicrobial effects.[1] The presence of the seven-membered azepane
ring, a motif found in over 20 FDA-approved drugs, offers a degree of structural diversity that
can be valuable in drug discovery.[2][3] This document outlines potential applications and
detailed experimental protocols for the investigation of 2-(1-Azepanylcarbonyl)aniline, with a
primary focus on its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a prominent
target in cancer therapy.

The rationale for investigating this compound as a PARP inhibitor stems from the fact that
many PARP inhibitors incorporate a benzamide or related aromatic amide core that mimics the
nicotinamide portion of the NAD+ substrate.[4] The anthranilamide scaffold of 2-(1-
Azepanylcarbonyl)aniline provides a similar pharmacophoric framework.

Potential Application: PARP Inhibition in Cancer
Therapy
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Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes,
particularly DNA damage repair.[5] PARP inhibitors have emerged as a significant class of
anticancer agents, exploiting the concept of synthetic lethality in tumors with deficiencies in
homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[6][7] By
inhibiting PARP-mediated DNA single-strand break repair, these drugs lead to the accumulation
of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these breaks
cannot be efficiently repaired, resulting in cell death.[8]

The proposed investigation of 2-(1-Azepanylcarbonyl)aniline and its derivatives is centered
on their potential to bind to the catalytic domain of PARP1, thereby inhibiting its enzymatic
activity and inducing synthetic lethality in cancer cells with appropriate genetic backgrounds.

Quantitative Data Summary

As there is no specific quantitative data for 2-(1-Azepanylcarbonyl)aniline, the following table
presents hypothetical data for a series of its derivatives to illustrate a potential structure-activity
relationship (SAR) study. This data is for illustrative purposes only and would need to be
determined experimentally.

R1 R2
(Substitution (Substitution PARP1 IC50 HeLa Cell Line
Compound ID .
on Aniline on Azepane (nM) GI50 (pM)
Ring) Ring)
LEAD-001 H H 850 15.2
LEAD-002 4-Fluoro H 320 5.8
LEAD-003 4-Methoxy H 650 12.1
LEAD-004 4-Fluoro 4-Hydroxy 150 2.5
LEAD-005 4-Fluoro 4 4-Difluoro 85 1.1

Experimental Protocols
Protocol 1: Synthesis of 2-(1-Azepanylcarbonyl)aniline
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This protocol describes a general method for the synthesis of the title compound via amidation
of isatoic anhydride.

Materials:

Isatoic anhydride

e Azepane

o Dimethylformamide (DMF)

e Dichloromethane (DCM)

o Saturated agueous sodium bicarbonate
e Brine

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

o Ethyl acetate

e Hexanes

Procedure:

To a solution of isatoic anhydride (1.0 eq) in DMF, add azepane (1.2 eq) dropwise at room
temperature.

¢ Stir the reaction mixture at 80°C for 4 hours.

» After cooling to room temperature, pour the reaction mixture into water and extract with DCM
(3 x50 mL).

e Wash the combined organic layers with saturated aqueous sodium bicarbonate and then
with brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by silica gel column chromatography using a gradient of ethyl
acetate in hexanes to yield 2-(1-Azepanylcarbonyl)aniline.

Protocol 2: PARP1 Inhibition Assay (Enzymatic)

This protocol outlines a method to determine the in vitro inhibitory activity of the compound
against PARP1.

Materials:

e Recombinant human PARP1 enzyme

e Histone H1 (PARPL1 substrate)

 Biotinylated NAD+

o Streptavidin-HRP conjugate

e TMB substrate

o Assay buffer (e.g., Tris-HCI with MgCI2, DTT, and BSA)
o 96-well plates

o Plate reader

Procedure:

Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

Wash the plate with wash buffer (e.g., PBS with Tween-20).

Prepare serial dilutions of 2-(1-Azepanylcarbonyl)aniline in assay buffer.

In each well, add the PARP1 enzyme, the test compound at various concentrations, and
activated DNA.
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« Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
 Incubate the plate at room temperature for 1 hour.

e Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour.
e Wash the plate and add TMB substrate.

o Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate
reader.

o Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of the compound on a cancer cell line (e.g.,
HelLa).

Materials:

e Hela cells

 DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
e 2-(1-Azepanylcarbonyl)aniline

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
« DMSO

o 96-well cell culture plates

e CO2 incubator

» Plate reader

Procedure:
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e Seed Hela cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours
at 37°C in a 5% CO2 atmosphere.

o Treat the cells with various concentrations of 2-(1-Azepanylcarbonyl)aniline and incubate
for 72 hours.

e Add MTT solution to each well and incubate for 4 hours.
* Remove the media and add DMSO to dissolve the formazan crystals.
e Measure the absorbance at 570 nm using a plate reader.

o Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
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Caption: PARP Inhibition Signaling Pathway.
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Caption: Drug Discovery Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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